Kisspeptin-15
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Overview
Description
Kisspeptin-15 is a peptide derived from the KISS1 gene, which plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This compound is part of the kisspeptin family, which includes kisspeptin-54, kisspeptin-14, kisspeptin-13, and kisspeptin-10. This compound is known for its ability to stimulate the release of gonadotropin-releasing hormone, thereby influencing reproductive hormone secretion and various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kisspeptin-15 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques such as preparative HPLC are employed to ensure high purity and yield. The scalability of SPPS makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Kisspeptin-15 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Kisspeptin-15 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in reproductive biology, particularly in regulating the hypothalamic-pituitary-gonadal axis.
Medicine: Explored as a potential therapeutic agent for reproductive disorders, including hypogonadotropic hypogonadism and infertility.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Kisspeptin-15 exerts its effects by binding to the kisspeptin receptor (KISS1R), a G-protein-coupled receptor. This interaction activates signaling pathways that lead to the release of gonadotropin-releasing hormone from the hypothalamus. The released gonadotropin-releasing hormone then stimulates the anterior pituitary to secrete luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function. The molecular targets and pathways involved include the activation of the phospholipase C pathway and the subsequent increase in intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Kisspeptin-54: A longer peptide with similar functions in regulating reproductive hormones.
Kisspeptin-14: Another shorter peptide with comparable biological activity.
Kisspeptin-13: A peptide with similar receptor binding properties.
Kisspeptin-10: The shortest and most potent member of the kisspeptin family
Uniqueness
Kisspeptin-15 is unique due to its specific length and sequence, which confer distinct binding affinities and biological activities compared to other kisspeptin peptides. Its intermediate length allows it to retain high receptor binding affinity while being more stable and easier to synthesize than longer peptides .
Properties
Molecular Formula |
C88H123N23O23 |
---|---|
Molecular Weight |
1871.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H123N23O23/c1-46(2)33-57(77(123)100-56(24-15-31-96-88(94)95)76(122)109-66(87(133)134)37-49-19-9-6-10-20-49)99-72(117)44-98-75(121)58(35-48-17-7-5-8-18-48)102-84(130)67(45-112)110-82(128)62(40-70(92)115)106-79(125)60(38-51-43-97-55-23-12-11-21-53(51)55)104-80(126)61(39-69(91)114)105-78(124)59(36-50-26-28-52(113)29-27-50)103-81(127)63(41-71(93)116)107-85(131)68-25-16-32-111(68)86(132)65(34-47(3)4)108-83(129)64(42-73(118)119)101-74(120)54(90)22-13-14-30-89/h5-12,17-21,23,26-29,43,46-47,54,56-68,97,112-113H,13-16,22,24-25,30-42,44-45,89-90H2,1-4H3,(H2,91,114)(H2,92,115)(H2,93,116)(H,98,121)(H,99,117)(H,100,123)(H,101,120)(H,102,130)(H,103,127)(H,104,126)(H,105,124)(H,106,125)(H,107,131)(H,108,129)(H,109,122)(H,110,128)(H,118,119)(H,133,134)(H4,94,95,96)/t54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 |
InChI Key |
UPGGDOAAEKSKQI-UGPGGNGJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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